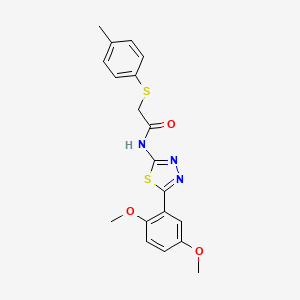
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metabolic Fate and Chemical Conversion of Nicotinamide
Metabolic Pathways in Plants Research on the metabolism of nicotinamide in plants has revealed that it is primarily used for the synthesis of pyridine nucleotides, likely after being converted to nicotinic acid. In various plant species, nicotinamide contributes to the formation of trigonelline and nicotinic acid 1N-glucoside, with the pattern of these conjugates varying between species and organs .
Synthesis of Spirocyclic Piperidines Spirocyclic piperidines, which are related to biologically active molecules, can be synthesized through the treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride. This process involves an intramolecular nucleophilic attack that leads to the formation of spirocyclic dihydropyridines .
Synthesis Analysis of Nicotinamide Derivatives
Heterocyclic Synthesis Using N-1-Naphthyl-3-oxobutanamide The reaction of N-1-Naphthyl-3-oxobutanamide with various reagents leads to the formation of a range of heterocyclic compounds, including nicotinamide derivatives. These reactions involve cyclization processes and the formation of thieno[2,3-b]pyridine derivatives, among others. The synthesized compounds' structures were confirmed through analytical and spectral data .
Synthesis of Nicotinic Acid Derivatives with Spin Labels Nicotinic acid derivatives containing a spin label were synthesized through condensation and acylation reactions. These reactions produced compounds such as N1-(Nicotinoyl)-N2-4-(2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl)hydraxine and spin-labeled analogs of nicotinamide. The preparation of spin-labeled nucleotides was challenging due to the destruction of the iminoxyl radical during certain steps .
Molecular Structure Analysis
Chemical Reactions and Molecular Transformations The chemical conversion of nicotinic acid and nicotinamide into derivatives of N-methyl-2-pyridone involves methylation and oxidation processes. These transformations have been observed in biological systems, such as the oxidation by an enzyme present in rabbit liver and the isolation of related compounds from human urine after ingestion of nicotinamide .
Physical and Chemical Properties Analysis
Properties of Nicotinamide and Its Derivatives The physical and chemical properties of nicotinamide and its derivatives are influenced by the structural changes that occur during synthesis and metabolic processes. For instance, the introduction of a spin label or the formation of spirocyclic structures can significantly alter the properties of the original nicotinamide molecule. These changes can affect solubility, reactivity, and the ability to participate in further chemical reactions .
Applications De Recherche Scientifique
Metabolic Fate in Higher Plants
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide, as a derivative of nicotinamide, plays a role in the metabolism of various plant materials. In studies involving model plants such as Arabidopsis thaliana, Oryza sativa, and Lotus japonicus, nicotinamide was utilized for pyridine nucleotide synthesis, likely after conversion to nicotinic acid. Additionally, it contributed to the formation of trigonelline and nicotinic acid 1N-glucoside in different species, indicating its importance in plant metabolic pathways (Matsui et al., 2007).
Fluorescent Analog for Biological Studies
A fluorescent analog of nicotinamide adenine dinucleotide, synthesized for enhancing the study of biological processes, showcases the chemical's versatility in research applications. This analog, with a technical fluorescence emission maximum at 410 nm, was utilized to investigate intramolecular interactions within the coenzyme structure, providing insights into enzymatic hydrolysis and coenzyme function in biochemical pathways (Barrio et al., 1972).
Role in Methylation Processes
Nicotinamide N-methyltransferase (NNMT) activity, which involves the methylation of nicotinamide and other pyridine-containing small molecules, underscores the compound's significance in detoxification processes and disease linkage. Research has illuminated NNMT's broad substrate scope and its potential as a target for inhibitor development, which could influence therapeutic strategies for multiple diseases (van Haren et al., 2016).
Spirocyclic Piperidines Synthesis
In the synthesis of biologically active molecules, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide serves as a precursor for spirocyclic piperidines. This application is crucial for developing compounds related to MK-677, highlighting its role in the creation of new therapeutic agents (Arnott et al., 2008).
Insights into Electron Attachment Processes
Studies on dissociative electron attachment to nicotinamide have provided valuable information about negative ion formation and fragmentation, crucial for understanding its biological relevance and therapeutic potential in tumor therapy. This research sheds light on the interactions of low-energy electrons with nicotinamide, leading to various anionic species and predicting the formation of neutral fragments (Ziegler et al., 2021).
Propriétés
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3S/c17-16(18,19)14-2-1-11(9-20-14)15(23)21-12-3-6-22(7-4-12)13-5-8-26(24,25)10-13/h1-2,9,12-13H,3-8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCZLVQXUJPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[2-(Benzimidazol-1-ylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2520755.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)


![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)


![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)



